Pyridin-2-yl vs. Pyridin-3-yl vs. Pyridin-4-yl Piperidine Cap: Impact on Kinase Inhibitor Scaffold Potency
The pyridin-2-yl substitution on the piperidine ring of the target compound provides a distinct nitrogen placement that influences hydrogen-bonding geometry with kinase hinge regions. In the oxalamide kinase inhibitor patent series (US20060241104A1), compounds bearing a pyridin-2-yl-substituted piperidine cap were explicitly claimed as c-Met inhibitors, while pyridin-3-yl and pyridin-4-yl regioisomers were either absent or demonstrated altered potency profiles [1]. The ortho-nitrogen in pyridin-2-yl allows intramolecular interaction with the piperidine ring and directs the exocyclic substituent toward a distinct vector compared to meta- or para-nitrogen isomers, a feature recognized in medicinal chemistry as critical for target selectivity [2].
| Evidence Dimension | Piperidine cap regioisomer effect on kinase inhibitor scaffold potency (class-level SAR) |
|---|---|
| Target Compound Data | Pyridin-2-yl-piperidine cap (ortho-nitrogen); claimed in c-Met inhibitor patent |
| Comparator Or Baseline | Pyridin-3-yl and pyridin-4-yl regioisomers; structurally distinct vectors |
| Quantified Difference | Not directly quantified for this specific compound; class-level SAR indicates regioisomer-dependent potency variation of 10- to >100-fold in related oxalamide kinase inhibitor series [1] |
| Conditions | In vitro c-Met kinase inhibition assays (radiometric filtration); patent series US20060241104A1 |
Why This Matters
For researchers building SAR tables or optimizing kinase selectivity, the pyridin-2-yl cap is non-interchangeable with other regioisomers; procurement of the correct regioisomer is essential to reproduce or extend published patent SAR.
- [1] Bristol‑Myers Squibb Company. Oxalamide derivatives as kinase inhibitors. US Patent US20060241104A1. Published October 26, 2006. View Source
- [2] Wermuth CG, Aldous D, Raboisson P, Rognan D, eds. The Practice of Medicinal Chemistry. 4th ed. Academic Press; 2015. Chapter 15: Scaffold hopping and bioisosteric replacement. View Source
